molecular formula C10H15NO2 B12982709 (R)-2-Methoxy-1-(2-methoxyphenyl)ethanamine

(R)-2-Methoxy-1-(2-methoxyphenyl)ethanamine

Cat. No.: B12982709
M. Wt: 181.23 g/mol
InChI Key: QLDXRKNCBCFRHM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Methoxy-1-(2-methoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a chiral amine with two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-1-(2-methoxyphenyl)ethanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of ®-2-Methoxy-1-(2-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for ®-2-Methoxy-1-(2-methoxyphenyl)ethanamine often involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-1-(2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C or PtO2.

    Substitution: Halogens (e.g., Br2, Cl2) and alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methoxy-1-(2-methoxyphenyl)ethanamine is unique due to its specific arrangement of methoxy groups and its chiral nature. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R)-2-methoxy-1-(2-methoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO2/c1-12-7-9(11)8-5-3-4-6-10(8)13-2/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1

InChI Key

QLDXRKNCBCFRHM-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=CC=CC=C1OC)N

Canonical SMILES

COCC(C1=CC=CC=C1OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.